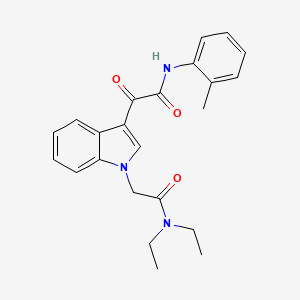

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-4-25(5-2)21(27)15-26-14-18(17-11-7-9-13-20(17)26)22(28)23(29)24-19-12-8-6-10-16(19)3/h6-14H,4-5,15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSPZXARJDBMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indole-3-carboxaldehyde with diethylamine to form an intermediate, which is then subjected to further reactions to introduce the oxoethyl and o-tolylacetamide groups. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is being explored for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thus offering potential for treating inflammatory diseases.

- Anticancer Properties : The structural features of the compound may allow it to interact with specific cellular targets, potentially leading to anticancer effects.

Biological Research

Biochemical Probes : This compound is investigated as a biochemical probe to study various cellular processes. Its ability to modulate enzyme activities can help elucidate mechanisms underlying diseases.

Material Science

Advanced Materials Development : The unique chemical structure allows for its use as a building block in the synthesis of more complex molecules, which can be utilized in developing advanced materials with specific electronic or optical properties.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation and Reduction Reactions : These reactions can modify the functional groups within the molecule, potentially enhancing its biological activity or altering its properties for material applications.

- Nucleophilic Substitution Reactions : These can be employed to introduce new functional groups, expanding the utility of the compound in synthetic chemistry.

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory properties of this compound by assessing its effect on enzyme inhibition in vitro. Results indicated a significant reduction in inflammatory markers when cells were treated with the compound compared to controls.

Case Study 2: Anticancer Activity

Research focused on the interaction of this compound with cancer cell lines demonstrated that it could induce apoptosis in a dose-dependent manner. The mechanism was linked to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

Key Observations:

- Adamantane vs. Diethylaminoethyl Groups: Adamantane-substituted analogs (e.g., 5r) exhibit potent anticancer activity (IC₅₀ ~10 µM) via caspase-8 activation , whereas diethylaminoethyl substitution (target compound) likely enhances solubility and bioavailability.

- Aromatic Substituents : The o-tolyl group (target compound) and thiophen-2-yl (5d ) or pyrazol-3-yl () substituents modulate receptor binding. For example, adamantane-thiophen hybrids show enhanced cytotoxicity compared to alkyl-substituted derivatives .

Mechanistic Insights from Analogous Compounds

- Caspase-8 Activation: Compound 5r induces apoptosis in HepG2 cells via caspase-8 and PARP cleavage, suggesting that adamantane-substituted indoles may favor extrinsic apoptotic pathways . The target compound’s diethylamino group could similarly influence caspase signaling but may differ in potency.

- Enzyme Binding : Molecular docking studies of N-(2-{[2-(1H-indol-2-ylcarbonyl)hydrazinyl]phenyl)acetamides () reveal interactions with kinase domains, suggesting that the target compound’s o-tolyl group may enhance hydrophobic binding in similar targets .

Pharmacokinetic and Physicochemical Properties

- Solubility: The diethylamino group in the target compound likely improves water solubility compared to adamantane derivatives, which are highly lipophilic .

- Metabolic Stability : The o-tolyl group may reduce oxidative metabolism compared to electron-rich substituents (e.g., 4-fluorobenzyl in ) .

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide , with the CAS number 893985-43-8 , is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 449.5 g/mol

- Structure : The compound features an indole moiety linked to a diethylamino group and an o-tolyl acetamide, which may influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), affecting lipid metabolism and potentially leading to phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes .

- Cellular Signaling Pathways : The indole structure is known for its interaction with various receptors, including serotonin receptors, which may modulate neurotransmitter levels and influence mood and cognition.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that indole derivatives can promote cell cycle arrest and apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

Neuroprotective Effects

The diethylamino group may confer neuroprotective properties by enhancing neuronal survival under stress conditions. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of related indole derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting a potential therapeutic application for this compound .

- Animal Models : In vivo studies using rodent models have reported that similar compounds reduced tumor growth and metastasis, further supporting their potential as anticancer agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step organic reactions, including alkylation of the indole nitrogen, acylation to introduce the 2-oxoacetamide group, and coupling with substituted aniline derivatives. Key steps:

- N-Alkylation : React 1H-indole with 2-(diethylamino)-2-oxoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Acylation : Use oxalyl chloride or activated esters to introduce the 2-oxoacetamide moiety. Solvent choice (e.g., dichloromethane vs. DMF) impacts reaction rate and byproduct formation .

- Purification : Gradient elution via flash chromatography (silica gel, 5–20% MeOH in CH₂Cl₂) resolves intermediates. Monitor purity using HPLC with C18 columns .

- Optimization : Reaction temperature, pH, and catalyst selection (e.g., DMAP for acylation) significantly affect yield. For example, excess acyl chloride improves conversion but may require quenching with aqueous NaHCO₃ to minimize side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substituent positions on indole (e.g., δ 7.2–8.1 ppm for aromatic protons) and diethylamide groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂) .

- ¹³C NMR : Identify carbonyl carbons (δ 165–175 ppm for acetamide and oxo groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indole-acetamide derivatives?

- Case Study : While notes anti-cancer potential for similar compounds, discrepancies may arise due to assay variability (e.g., MTT vs. ATP-based viability assays).

- Methodology :

- Orthogonal Assays : Validate cytotoxicity using both enzymatic (MTT) and non-enzymatic (Sytox Green) methods .

- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure direct binding to hypothesized targets (e.g., kinases or tubulin) .

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core Modifications :

- Indole Substitution : Replace diethylamide with pyrrolidine or piperidine groups (see ) to assess impact on solubility and target affinity.

- Acetamide Linker : Introduce sulfonyl or thioether groups (as in ) to modulate steric bulk and metabolic stability .

Q. How can in silico methods predict pharmacokinetic properties and off-target effects?

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 45–60) and blood-brain barrier penetration (low for this compound due to high polar surface area) .

- Molecular Docking : AutoDock Vina or Glide models ligand interactions with CYP450 isoforms to predict metabolic hotspots (e.g., oxidation at the indole C-5 position) .

- Machine Learning : Train models on PubChem bioassay data () to flag potential hERG or phospholipidosis liabilities .

Key Challenges & Future Directions

- Synthetic Scalability : Transition from batch to flow chemistry for N-alkylation () to improve reproducibility .

- Mechanistic Studies : Use cryo-EM to resolve tubulin-binding modes ( ) and guide rational design .

- Toxicity Profiling : Conduct zebrafish embryo assays to evaluate developmental toxicity (LC₅₀ > 100 μM desirable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.